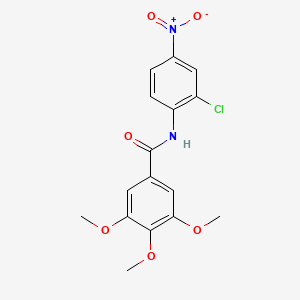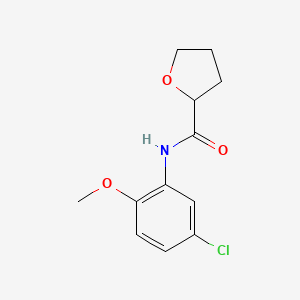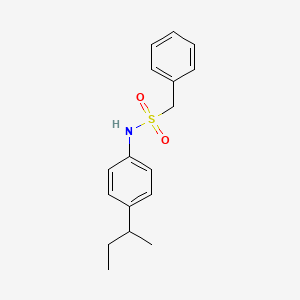
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide, also known as CNP-TMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities.
作用機序
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of protein kinases, which are key regulators of cell growth and division. By inhibiting these enzymes, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the main advantages of using N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its high potency and specificity. Because N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide selectively inhibits certain enzymes and signaling pathways, it can be used to study the specific roles of these molecules in various biological processes. Additionally, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
However, there are also some limitations to using N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide in lab experiments. One of the main limitations is its potential toxicity. N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to be toxic to some cell types at high concentrations, which could limit its usefulness in certain experiments. Additionally, the mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide is not fully understood, which could make it difficult to interpret some experimental results.
将来の方向性
There are a number of future directions for research on N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide. One area of focus is the development of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide-based anticancer drugs. Researchers are currently exploring different formulations and delivery methods for N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide to improve its efficacy and reduce potential toxicity. Additionally, researchers are exploring the potential applications of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide in other areas of medicine, such as the treatment of neurodegenerative diseases and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide and its potential side effects in humans.
合成法
The synthesis of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 2-chloro-4-nitroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide as a yellow crystalline solid. The purity of the compound can be confirmed using spectroscopic techniques such as NMR and IR.
科学的研究の応用
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6/c1-23-13-6-9(7-14(24-2)15(13)25-3)16(20)18-12-5-4-10(19(21)22)8-11(12)17/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWUVRSGGLVINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)
![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)
![diethyl [4-(4-iodophenoxy)butyl]malonate](/img/structure/B5030220.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5030224.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B5030230.png)
![2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5030232.png)
![(3R*,4R*)-1-(1-cyclopenten-1-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5030239.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5030252.png)

![5-({[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5030265.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5030275.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5030282.png)